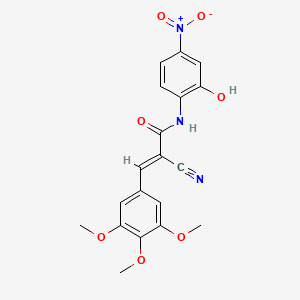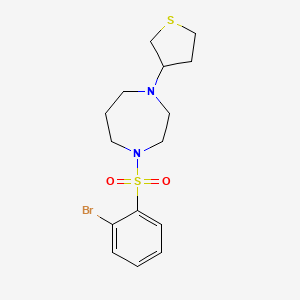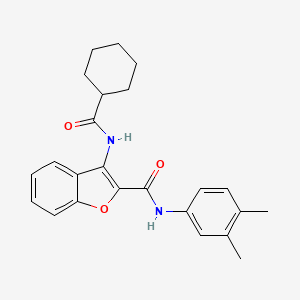
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocycle consisting of sulfur and nitrogen . The thiazole moiety has been an important heterocycle in the world of chemistry due to its aromatic ring properties .
Synthesis Analysis
The synthesis of compounds containing a thiazole ring can involve various reactions such as donor–acceptor, nucleophilic, and oxidation reactions . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions .Chemical Reactions Analysis
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .科学的研究の応用
Antimicrobial Activity
A study explored the antimicrobial properties of thiazole-based heterocyclic amides, including compounds structurally related to N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide. The investigated compound exhibited significant antimicrobial activity against a range of Gram-negative bacteria, Gram-positive bacteria, and fungi. The antimicrobial effects suggest potential for further pharmacological and medical applications, highlighting the need for continued research in this area (Cakmak et al., 2022).
Aggregation, Selective Sensing, and Drug Release
Pyridine/pyridinium symmetrical bisamides, which share functional similarities with the compound , have been identified as new supramolecular gelators. These compounds, including furan-based analogs, demonstrate significant potential in cation binding, selective metal ion sensing, and controlled drug release. This research underscores the broad applicability of such compounds in developing materials for selective sensing and targeted drug delivery systems (Panja, Ghosh, & Ghosh, 2018).
Anticancer Activities
Research into chalcone derivatives, including structures similar to this compound, has shown promising anticancer activities. These compounds, through their interaction with cellular mechanisms, exhibit cytotoxic effects against cancer cell lines, such as MCF-7 breast cancer cells. The findings suggest the potential of these compounds as leads for the development of new anticancer drugs, emphasizing the importance of structural design in therapeutic efficacy (Zaki, Al-Gendey, & Abdelhamid, 2018).
Antimicrobial Activity and Molecular Docking
Further studies on N-1,3-thiazol-2-ylacetamides of condensed pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines, which share core structural features with the specified compound, have demonstrated substantial antimicrobial activity. These compounds were effective against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). Molecular docking studies provided insights into the interactions between these compounds and target enzymes, offering a foundation for the development of new antimicrobials with specific mechanisms of action (Sirakanyan et al., 2020).
将来の方向性
Medicinal chemists have been focusing their efforts on thiazole-bearing compounds to develop novel therapeutic agents for a variety of pathological conditions . This suggests that “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide” and similar compounds could have potential applications in drug development.
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in the biological activities mentioned above .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Based on the wide range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(9-2-5-17-8-9)14-10-1-4-15(7-10)12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWQDHAXFTYTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=COC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681517.png)

![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2681521.png)



![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2681525.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide](/img/structure/B2681526.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2681527.png)
![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide](/img/structure/B2681528.png)
![5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2681530.png)
![3-(Ethoxycarbonyl)-8-methyl-1-thia-4-azoniaspiro[4.5]decane chloride](/img/structure/B2681533.png)

